(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride
Overview
Description
(1R,2R,4S)-7-Oxabicyclo[221]heptane-2-sulfonyl fluoride is a bicyclic compound with a unique structure that includes an oxirane ring and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the reaction of a suitable bicyclic precursor with a sulfonyl fluoride reagent. One common method involves the use of a bicyclic alcohol, which is first converted to a sulfonate ester and then treated with a fluoride source to yield the desired sulfonyl fluoride compound. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions where the fluoride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ring-Opening Reactions: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of different products depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Ring-Opening Reactions: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be used to open the oxirane ring.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while ring-opening under acidic conditions might produce a diol.
Scientific Research Applications
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it useful in the design of enzyme inhibitors and other bioactive molecules.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Mechanism of Action
The mechanism of action of (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making the compound useful as an enzyme inhibitor. The oxirane ring can also participate in reactions with nucleophiles, leading to ring-opening and the formation of covalent adducts.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
The sulfonyl fluoride group in (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride is more stable and less reactive compared to sulfonyl chloride, bromide, or iodide groups. This stability makes it a valuable reagent in organic synthesis and medicinal chemistry, as it allows for more controlled and selective reactions.
Properties
IUPAC Name |
(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2/t4-,5+,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWVMLWIPUQNA-KVQBGUIXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C[C@H]1O2)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.